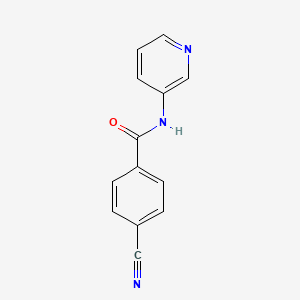

4-Cyano-N-(pyridin-3-yl)benzamide

Descripción general

Descripción

4-Cyano-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a cyano group (-CN) attached to the benzene ring and a pyridine ring attached to the amide nitrogen. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(pyridin-3-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 3-aminopyridine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product .

Another method involves the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOFs have been used to catalyze the reaction between 2-aminopyridine and trans-β-nitrostyrene, resulting in the formation of pyridyl benzamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group undergoes nucleophilic substitution under specific conditions. For example:

-

Hydrolysis to Carboxylic Acid :

In acidic or basic aqueous media, the cyano group can hydrolyze to form a carboxylic acid derivative. For instance, under reflux with sulfuric acid, 4-cyano-N-(pyridin-3-yl)benzamide can yield 4-carboxy-N-(pyridin-3-yl)benzamide .

Coordination Chemistry with Metal Ions

The pyridin-3-yl nitrogen exhibits nucleophilicity, enabling coordination with metal centers. For example:

-

Fe(III)PPIX Coordination :

The pyridyl nitrogen binds to Fe(III) in heme-related complexes, forming low-spin Fe(III)PPIX adducts. This interaction is critical in studies of antimalarial activity .

| Metal Ion | Observed Interaction | Application | References |

|---|---|---|---|

| Fe(III) | Formation of low-spin Fe(III)PPIX complexes | Study of heme detoxification |

Hydrolysis of the Amide Bond

The amide bond is susceptible to hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis :

Prolonged exposure to HCl yields benzoic acid and 3-aminopyridine. -

Basic Hydrolysis :

NaOH generates 4-cyano-benzoate and pyridin-3-amine .

| Condition | Reagents | Products | References |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 24 h | Benzoic acid + 3-aminopyridine | |

| Basic (NaOH) | 2M NaOH, 80°C, 12 h | 4-Cyano-benzoate + pyridin-3-amine |

Cross-Coupling Reactions

Although the parent compound lacks halogens, derivatives (e.g., brominated analogs) participate in cross-coupling:

-

Suzuki-Miyaura Coupling :

3-Bromo-N-(pyridin-3-yl)benzamide reacts with arylboronic acids under Pd catalysis to form biaryl derivatives .

| Substrate | Catalyst/Reagents | Product | References |

|---|---|---|---|

| 3-Bromo-N-(pyridin-3-yl)benzamide | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Biaryl benzamide derivative |

Reduction Reactions

The cyano group can be reduced to primary amines:

-

Catalytic Hydrogenation :

H<sub>2</sub> gas over Pd/C converts the cyano group to -CH<sub>2</sub>NH<sub>2</sub> .

| Reagent | Conditions | Product | References |

|---|---|---|---|

| H<sub>2</sub>, Pd/C | 1 atm, RT, 12 h | 4-Aminomethyl-N-(pyridin-3-yl)benzamide |

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to the meta and para positions relative to the nitrogen:

-

Nitration :

HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the pyridine’s 4-position .

| Reagents | Conditions | Product | References |

|---|---|---|---|

| HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 4-Nitro-N-(pyridin-3-yl)benzamide |

Aplicaciones Científicas De Investigación

Enzyme Inhibition:

Research indicates that 4-Cyano-N-(pyridin-3-yl)benzamide acts as an inhibitor of certain enzymes involved in nicotinamide adenine dinucleotide (NAD) metabolism. This inhibition can impact cellular energy production and signaling pathways, suggesting potential therapeutic applications in metabolic disorders and cancer treatment.

Therapeutic Potential:

The modulation of NAD levels through the action of this compound may provide benefits in treating conditions such as:

- Metabolic Disorders: By altering NAD metabolism, it could help manage diabetes or obesity-related complications.

- Cancer Treatment: Its ability to affect cell metabolism might be leveraged in cancer therapies where altered energy pathways are a hallmark of tumor cells.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

- Inhibition Studies: Investigations into its binding affinity to target proteins have utilized techniques like surface plasmon resonance and isothermal titration calorimetry, revealing insights into its mechanism of action.

- Cell Culture Applications: It has been used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive for various biological experiments .

- Material Science Applications: The unique properties of this compound have also led to explorations in material science, particularly in developing novel materials with specific electronic or optical characteristics.

Mecanismo De Acción

The mechanism of action of 4-Cyano-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of cellular processes, ultimately resulting in cell death, particularly in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

N-(Pyridin-2-yl)benzamide: Similar structure but with the pyridine ring attached at the 2-position.

N-(Pyridin-4-yl)benzamide: Pyridine ring attached at the 4-position, showing different biological activities.

Uniqueness

4-Cyano-N-(pyridin-3-yl)benzamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its potential as a therapeutic agent .

Propiedades

IUPAC Name |

4-cyano-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-8-10-3-5-11(6-4-10)13(17)16-12-2-1-7-15-9-12/h1-7,9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHXOAPLNZOELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.